molecular formula C6H8N2O2S B1370480 Ethyl 5-aminothiazole-2-carboxylate CAS No. 100114-63-4

Ethyl 5-aminothiazole-2-carboxylate

Cat. No. B1370480
CAS RN: 100114-63-4
M. Wt: 172.21 g/mol
InChI Key: IZCSREAMZDZVFW-UHFFFAOYSA-N
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Description

Ethyl 5-Aminothiazole-2-carboxylate is a chemical compound with the CAS Number: 100114-63-4 . It has a molecular weight of 173.22 .


Synthesis Analysis

2-Aminothiazole-based compounds have been synthesized using various strategies . For instance, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .


Molecular Structure Analysis

The molecular formula of Ethyl 5-Aminothiazole-2-carboxylate is C6H8N2O2S . The InChI code is 1S/C6H9N2O2S/c1-2-10-6(9)5-8-3-4(7)11-5/h3,11H,2,7H2,1H3 .


Chemical Reactions Analysis

2-Aminothiazole-based compounds have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities . The bromine derivatives were obtained by the reaction of 2-amino-4-arylthiazoles, N-(4-arylthiazol-2-yl)-acetamides, N-(4-arylthiazol-2-yl)- benzamide, furan-2-carboxylic acid (4-aryl-thiazol-2-yl)-amide and acetic acid 4-(2-acetylamino- thiazol-4-yl)-phenyl ester with molecular bromine under acid conditions .


Physical And Chemical Properties Analysis

Ethyl 5-Aminothiazole-2-carboxylate is a solid with a melting point of 161°C . It has a molecular weight of 172.21 g/mol .

Scientific Research Applications

Medicine: Anticancer and Antimicrobial Agent

Ethyl 5-aminothiazole-2-carboxylate serves as a precursor in the synthesis of compounds with significant anticancer and antimicrobial properties . Its derivatives have been studied for their potential to inhibit cancer cell growth and combat microbial infections. The compound’s ability to integrate into various synthetic pathways allows for the development of novel therapeutic agents.

Agriculture: Pesticide Development

In agriculture, this compound is explored for its use in developing pesticides . Its structural analogs can be designed to target specific pests, providing a more tailored approach to crop protection. The research focuses on minimizing environmental impact while maximizing efficacy against pests.

Material Science: Polymer Synthesis

Ethyl 5-aminothiazole-2-carboxylate contributes to the field of material science by acting as a building block in polymer synthesis . Polymers containing thiazole rings may exhibit enhanced thermal stability and electrical conductivity, making them suitable for advanced materials in electronics and other industries.

Environmental Science: Pollution Remediation

This compound is also being investigated for its role in environmental science, particularly in pollution remediation strategies . Its derivatives could potentially be used to break down harmful pollutants into less toxic substances, aiding in the purification of water and soil.

Biochemistry: Enzyme Inhibition

In biochemistry, Ethyl 5-aminothiazole-2-carboxylate derivatives are studied for their enzyme inhibition capabilities . By inhibiting specific enzymes, they can regulate biological pathways, which is crucial for understanding diseases and developing new drugs.

Pharmacology: Drug Design and Discovery

The pharmacological applications of Ethyl 5-aminothiazole-2-carboxylate are vast, with its derivatives being integral in drug design and discovery . They are part of the structure of various drugs, enhancing their therapeutic effects and pharmacokinetic properties.

Mechanism of Action

Target of Action

Ethyl 5-aminothiazole-2-carboxylate is a derivative of 2-aminothiazole, which has been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . This suggests that the primary targets of Ethyl 5-aminothiazole-2-carboxylate are likely to be proteins or enzymes involved in the proliferation of cancer cells.

Mode of Action

It is known that 2-aminothiazole derivatives can act as ligands of estrogen receptors and afford a new group of adenosine receptor antagonists . Therefore, it is possible that Ethyl 5-aminothiazole-2-carboxylate interacts with these targets, leading to changes in cellular signaling pathways that inhibit the growth of cancer cells.

Biochemical Pathways

The biochemical pathways affected by Ethyl 5-aminothiazole-2-carboxylate are likely to be those involved in cell proliferation and survival. Given its potential as an anticancer agent, it may affect pathways such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer and plays a key role in cell growth, proliferation, and survival .

Result of Action

The result of Ethyl 5-aminothiazole-2-carboxylate’s action would be the inhibition of cancer cell proliferation. This is suggested by the observed potent and selective nanomolar inhibitory activity of 2-aminothiazole derivatives against a wide range of human cancerous cell lines .

Safety and Hazards

Ethyl 2-aminothiazole-5-carboxylate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to avoid getting it on skin or in eyes .

Future Directions

2-Aminothiazole-based compounds have been widely used to treat different kinds of diseases due to their wide range of biological activities . The structural variations of these compounds have attracted the attention of medicinal chemists . Therefore, the future direction in this field could involve the development of novel 2-aminothiazole derivatives with enhanced therapeutic effects.

Relevant Papers The papers retrieved provide valuable information about the synthesis, properties, and applications of 2-aminothiazole-based compounds . They highlight the potential of these compounds in drug development and their wide range of biological activities .

properties

IUPAC Name

ethyl 5-amino-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-2-10-6(9)5-8-3-4(7)11-5/h3H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCSREAMZDZVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-aminothiazole-2-carboxylate

CAS RN

100114-63-4
Record name ethyl 5-amino-1,3-thiazole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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